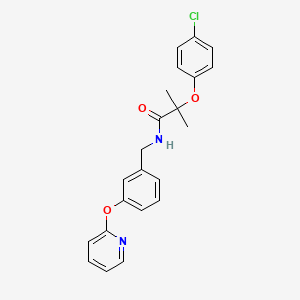

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide

CAS No.: 1706012-20-5

Cat. No.: VC6693943

Molecular Formula: C22H21ClN2O3

Molecular Weight: 396.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706012-20-5 |

|---|---|

| Molecular Formula | C22H21ClN2O3 |

| Molecular Weight | 396.87 |

| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C22H21ClN2O3/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)25-15-16-6-5-7-19(14-16)27-20-8-3-4-13-24-20/h3-14H,15H2,1-2H3,(H,25,26) |

| Standard InChI Key | ZWOONXYLKPTABF-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure is defined by three key components:

-

Propanamide backbone: A central propane chain with an amide group at position 2.

-

4-Chlorophenoxy substituent: A chlorine-substituted phenoxy group at the second carbon.

-

N-(3-(Pyridin-2-yloxy)benzyl) group: A benzyl group attached to the amide nitrogen, further functionalized with a pyridinyloxy moiety at the meta position .

The spatial arrangement of these groups creates a planar aromatic system with potential for π-π stacking interactions, while the chlorophenoxy and pyridinyloxy groups introduce electronegative and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1706012-20-5 |

| Molecular Formula | |

| Molecular Weight | 396.9 g/mol |

| Density | Not Available |

| Melting/Boiling Points | Not Available |

Stereochemical Considerations

Synthesis and Manufacturing

Analytical Characterization

Critical techniques for verification include:

-

Nuclear Magnetic Resonance (NMR): To confirm the integration of aromatic protons and amide linkage.

-

High-Resolution Mass Spectrometry (HRMS): For validating the molecular formula .

Research Gaps and Future Directions

-

Pharmacological profiling: In vitro screening against kinase or receptor targets.

-

Environmental fate studies: Degradation pathways and ecotoxicology.

-

Process optimization: Scalable synthesis routes for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume